3-Fluoro-2-(trifluoromethyl)benzylamine

説明

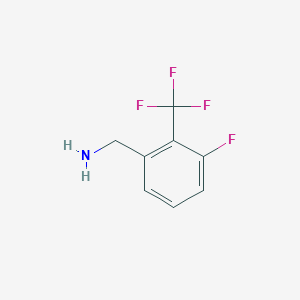

Structure

3D Structure

特性

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMQAQHIEMIVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246501 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-62-5 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 2 Trifluoromethyl Benzylamine and Analogues

Established Synthetic Pathways to Fluorinated Benzylamines

Conventional methods for the synthesis of benzylamines can be adapted for their fluorinated counterparts. These routes typically involve the formation of the carbon-nitrogen bond through reductive amination or nucleophilic substitution.

Reductive Amination Approaches

Reductive amination is a widely utilized and efficient method for synthesizing amines from carbonyl compounds. researchgate.net For the synthesis of 3-Fluoro-2-(trifluoromethyl)benzylamine, this approach begins with the corresponding aldehyde, 3-Fluoro-2-(trifluoromethyl)benzaldehyde. The aldehyde is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired benzylamine (B48309).

A variety of reducing agents can be employed in this two-step, one-pot process. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. ias.ac.in The choice of reducing agent is critical; it must be selective for the imine intermediate over the starting aldehyde. ias.ac.in An alternative to the often toxic sodium cyanoborohydride is the combination of zinc chloride and zinc borohydride, which has been shown to be effective for the reductive alkylation of secondary amines with fluoroaldehydes in high yields. tandfonline.com

The general scheme for this process is outlined below:

Figure 1: General scheme for the reductive amination of a substituted benzaldehyde (B42025) to a benzylamine.

| Precursor | Amine Source | Reducing Agent | Solvent | Yield |

| 3-Fluoro-2-(trifluoromethyl)benzaldehyde | Ammonia | H₂/Pd-C | Methanol (B129727) | High |

| 3-Fluoro-2-(trifluoromethyl)benzaldehyde | NH₄Cl | NaBH₃CN | Methanol | Good |

| Fluoroaldehydes | Secondary Amines | ZnCl₂/Zn(BH₄)₂ | N/A | High tandfonline.com |

Table 1: Illustrative conditions for the synthesis of fluorinated benzylamines via reductive amination.

Nucleophilic Substitution Reactions for Benzylamine Formation

Another fundamental approach to forming the benzylamine moiety is through nucleophilic substitution. This pathway typically starts with a benzyl (B1604629) halide, such as 3-Fluoro-2-(trifluoromethyl)benzyl bromide. The benzylic carbon, being activated towards substitution, readily reacts with a nitrogen-containing nucleophile.

Common nitrogen nucleophiles include ammonia, azide (B81097) salts (followed by reduction), and phthalimide (B116566) salts (the Gabriel synthesis). The reaction of a benzyl bromide with an amine nucleophile proceeds via an Sₙ2-type mechanism. researchgate.net Electron-withdrawing groups on the benzylamine moiety, such as trifluoromethyl groups, have been observed to decrease the rate of reaction. researchgate.net

A two-step sequence involving sodium azide is a common and effective method. The benzyl halide is first converted to a benzyl azide, which is a stable intermediate that can be isolated. Subsequent reduction of the azide, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄), yields the primary amine.

Figure 2: General scheme for the synthesis of a benzylamine via nucleophilic substitution using sodium azide.

| Substrate | Nucleophile | Reducing Agent (for Azide) | Key Features |

| 3-Fluoro-2-(trifluoromethyl)benzyl bromide | NaN₃ | H₂/Pd-C | Forms stable azide intermediate. |

| 3-Fluoro-2-(trifluoromethyl)benzyl bromide | Ammonia | N/A | Can lead to over-alkylation. |

| 1-Fluoro-2-nitrobenzene (B31998) | 3,5-Bis(trifluoromethyl)benzylamine | H₂/Pd-C | SₙAr followed by nitro reduction. mdpi.com |

Table 2: Examples of nucleophilic substitution strategies for benzylamine synthesis.

Other Conventional Synthetic Routes for Substituted Benzylamines

Beyond the two primary methods discussed, other conventional routes can be applied to the synthesis of substituted benzylamines. These include the reduction of amides and nitriles. For instance, 3-Fluoro-2-(trifluoromethyl)benzamide or 3-Fluoro-2-(trifluoromethyl)benzonitrile could serve as precursors.

Reduction of Amides: The corresponding benzamide (B126) can be reduced to the benzylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Reduction of Nitriles: The benzonitrile (B105546) can be reduced via catalytic hydrogenation or with chemical hydrides to afford the primary benzylamine.

These methods provide alternative entries to the target compound, depending on the availability of the starting materials. For example, a patent describes the synthesis of 2-(Trifluoromethyl)benzylamine (B1294370) from the corresponding azide intermediate, which is reduced using tin(II) chloride in hydrochloric acid. chemicalbook.com

Advanced and Stereoselective Synthesis of Fluorinated Benzylamines

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced asymmetric synthetic methods. For fluorinated benzylamines that are chiral, controlling the stereochemistry is paramount.

Asymmetric Synthesis Strategies for Enantiopure Fluorinated Amines

Creating enantiopure fluorinated amines often involves either resolving a racemic mixture or, more efficiently, employing a stereoselective synthesis. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes. the-innovation.org For instance, biocatalytic transamination has emerged as a powerful tool for producing chiral amines. researchgate.net Similarly, asymmetric hydrogenation of imines using chiral catalysts can provide access to enantiomerically enriched amines. researchgate.net

A well-established strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. researchgate.net

In the context of fluoroalkylamines, a chiral auxiliary can be attached to the nitrogen atom to form a chiral imine or enamine. Diastereoselective addition of a nucleophile or an electrophile to this intermediate, followed by removal of the auxiliary, yields the enantiomerically enriched amine. Chiral sulfinyl groups have been demonstrated to be versatile auxiliaries for the asymmetric preparation of fluorinated amines and amino acids. bioorganica.com.ua For example, N-tert-butanesulfinyl imines, derived from fluorinated aldehydes, can undergo diastereoselective additions with various nucleophiles. bioorganica.com.uaresearchgate.net

Another prominent example is the use of pseudoephedrine and its analogue, pseudoephenamine, as chiral auxiliaries. nih.gov Amides derived from these auxiliaries can undergo highly diastereoselective alkylation reactions. While this is more commonly applied to the synthesis of α-substituted carboxylic acids, analogous principles can be applied to the synthesis of amines.

| Chiral Auxiliary | Substrate Type | Key Reaction | Stereocontrol Mechanism |

| N-tert-butanesulfinamide | Fluorinated Aldehyde | Condensation to form sulfinylimine, followed by nucleophilic addition | The chiral sulfinyl group directs the approach of the nucleophile. bioorganica.com.ua |

| Pseudoephenamine | Carboxylic Acid | Formation of amide, followed by diastereoselective enolate alkylation | The auxiliary creates a rigid chelated intermediate that blocks one face of the enolate. nih.gov |

| Oxazolidinones (Evans') | Acyl Chloride | Formation of N-acyl oxazolidinone, followed by diastereoselective reaction | The auxiliary shields one face of the enolate, directing alkylation or aldol (B89426) reactions. researchgate.net |

Table 3: Overview of common chiral auxiliaries and their application in asymmetric synthesis.

The development of these synthetic methodologies, from established pathways to advanced stereoselective strategies, provides chemists with a robust toolkit for the preparation of this compound and a wide array of other valuable fluorinated amine analogues.

Transition-Metal-Catalyzed Fluorination and Fluoroalkylation for Benzylamine Derivatives

An alternative synthetic strategy involves the direct installation of fluorine or fluoroalkyl groups onto a pre-existing benzylamine framework. This is often achieved through C-H bond functionalization, a powerful technique that avoids the need for pre-functionalized starting materials.

Palladium catalysis is a cornerstone of modern C-H functionalization. For benzylamine derivatives, directing groups are often employed to achieve high regioselectivity. An accessible oxalyl amide can be used as a directing group to guide the palladium catalyst to the ortho C-H bond of the benzylamine. acs.orgnih.gov Using palladium(II) acetate (B1210297) as the catalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source, this method allows for selective mono- or di-fluorination at the ortho position. acs.orgnih.gov The reaction proceeds under relatively mild conditions and demonstrates the utility of a directing group strategy for precise fluorination. acs.org More advanced systems using chiral transient directing groups have enabled enantioselective fluorination of benzylic C(sp³)–H bonds. rsc.org

Copper-catalyzed cross-coupling reactions are widely used for constructing aryl–fluoroalkyl bonds. nih.gov While these reactions traditionally rely on aryl iodide electrophiles, recent advancements have enabled the use of more abundant aryl bromides and chlorides. nih.gov This is often accomplished by incorporating ortho-directing groups on the substrate, which accelerate the key oxidative addition step at the Cu(I) center. nih.govfigshare.com This strategy is broadly applicable for achieving challenging copper-catalyzed cross-coupling reactions and could be applied to precursors of this compound.

Nickel catalysis offers a complementary approach for the synthesis of fluorinated organic compounds. eventact.com Chiral nickel complexes have been developed for highly enantioselective fluorination reactions. For example, a catalyst generated from DBFOX-Ph and Ni(ClO₄)₂·6H₂O has been shown to produce fluorinated β-ketoesters and oxindoles with exceptionally high levels of enantioselectivity (up to 99% ee). nih.gov Nickel catalysts are also effective in enantioselective hydrofluoromethylation and reductive cross-coupling reactions to create chiral α-fluoromethylated amides and other valuable building blocks. acs.orgnih.gov These methods underscore the potential of nickel catalysis in the asymmetric synthesis of complex molecules containing fluorinated stereocenters.

Green Chemistry Principles in the Synthesis of Fluorinated Benzylamines

The synthesis of complex molecules like fluorinated benzylamines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. yale.eduwjpmr.com

Several of the methodologies discussed align well with these principles. The use of catalysis , a core tenet of green chemistry, is central to nearly all the modern synthetic routes. Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and improving atom economy. yale.edu The development of biomimetic and biocatalytic methods, such as transamination, represents a move towards processes that operate under mild conditions and often use environmentally benign solvents like water. organic-chemistry.orgnih.govacs.org

Another key principle is atom economy , which encourages designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. yale.edugreenchemistry-toolkit.org C-H activation and functionalization reactions are inherently more atom-economical than classical methods that require pre-functionalization of substrates, as they reduce the number of synthetic steps and avoid the generation of stoichiometric byproducts. acs.org

Furthermore, the principle of using safer solvents and auxiliaries is critical. yale.edu Research into performing reactions in greener solvents or even under solvent-free conditions is an active area. researchgate.net For example, some green protocols for amine synthesis focus on eliminating hazardous organic solvents and using microwave irradiation to reduce reaction times and energy consumption. rsc.org By embracing these principles, chemists can develop synthetic routes to this compound and its analogues that are not only efficient and selective but also environmentally responsible.

Solvent-Free and Catalyst-Free Methodologies

Recent advancements in green chemistry have promoted the development of synthetic protocols that operate without solvents and catalysts, reducing environmental impact and simplifying product purification. A novel and efficient approach for synthesizing structurally diverse polyfluoroarylated derivatives involves the direct reaction of fluorinated and non-fluorinated reactants under neat conditions. mdpi.com This methodology is driven by direct hydrogen-bond interactions between the reaction partners. mdpi.com

Research has shown that the synthesis of polyfluoroarylated compounds can be promoted through a C–F···H–N interaction between fluorinated and non-fluorinated reactants. mdpi.com For instance, the reaction between pentafluorobenzaldehyde (B1199891) and various amines proceeds efficiently without any solvent or catalyst. The indispensable role of the fluorine atoms in the reactants is crucial for promoting this neat reaction; control experiments using non-fluorinated analogues like benzaldehyde showed no reaction even after 24 hours. mdpi.com This highlights the dramatic impact of fluorine installation on reactant reactivity. mdpi.com In some cases, the presence of water, even in hydrate (B1144303) forms of the reactants, plays a key role in activating the reaction partners and facilitating the synthesis. mdpi.com

| Fluorinated Reactant | Co-reactant | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Pentafluorobenzaldehyde | Various Amines | Neat, Room Temp. | Reaction proceeds efficiently via C–F···H–N interactions. | mdpi.com |

| Difluoroenoxysilane | Arylglyoxal Monohydrate | Neat, Room Temp. | Hydrate form of reactant is key; reaction gives low yield without water. | mdpi.com |

| Benzaldehyde (Control) | Amine | Neat, Room Temp., 24h | No reaction occurred, demonstrating the necessity of fluorine atoms. | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorientjchem.org This technique is particularly effective for the synthesis of heterocyclic compounds and fluorinated molecules.

The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. For example, the synthesis of a series of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with yields up to 97% under microwave conditions, whereas the conventional method required 290 minutes and yielded only 78%. nih.gov Similarly, the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved in just 5 minutes with a 96% yield using microwave irradiation. nih.gov

This methodology has also been successfully applied to the preparation of key fluorinated synthons. A novel microwave-assisted protocol was developed for the preparation of trifluoroacetaldehyde (B10831) (fluoral) from trifluoroacetaldehyde ethylhemiacetal, demonstrating a rapid, convenient, and reproducible method. nih.gov Furthermore, highly polar fluorinating reagents such as triethylamine (B128534) trihydrofluoride (TREAT-HF) couple efficiently with microwave irradiation, allowing for rapid heating to high temperatures (e.g., 250°C in 30 seconds) to perform challenging aliphatic fluorine–chlorine exchange reactions within minutes. researchgate.net

| Target Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fluorinated 1,2,4-triazole-5(4H)-thione derivatives | Microwave-Assisted | 10–25 minutes | up to 97% | nih.gov |

| Conventional Heating | 290 minutes | 78% | nih.gov | |

| 1,2,3-triazole acyclonucleoside analogues | Microwave-Assisted | 1.0 minute | 93% | nih.gov |

| Conventional Heating | 3 hours | Not specified | nih.gov | |

| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | Microwave-Assisted | 5.0 minutes | 96% | nih.gov |

| Conventional Heating | Not specified | Not specified | nih.gov |

Mechanochemical Approaches for Imine Formation

Mechanochemistry, which involves inducing reactions in the solid state through grinding or milling, represents a highly efficient and environmentally benign synthetic strategy. A solvent-free mechanochemical method has been successfully employed for the synthesis of various fluorinated imines, which are direct precursors to benzylamines. mdpi.com This technique is based on the manual grinding of equimolar amounts of substrates at room temperature. mdpi.com

This approach offers remarkable advantages, including very short reaction times—often just 15 minutes—and good-to-excellent yields. mdpi.com The products obtained are frequently of high purity, eliminating the need for post-synthetic purification or isolation steps. mdpi.com The yields achieved through mechanochemistry are often comparable or significantly higher than those reported for traditional solvent-based methods. mdpi.com Research into the synthesis of imines from variously fluorinated benzaldehydes and different anilines or chiral benzylamines has shown that the structure of the amine appears to influence the reaction yield more significantly than the structure of the aldehyde. mdpi.com This method provides a rapid and clean route to fluorinated imines, which can then be reduced to the corresponding benzylamines.

| Aldehyde Reactant | Amine Reactant | Reaction Time | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| Variously Fluorinated Benzaldehydes | Various Anilines | 15 minutes | Good to Excellent | Solvent-free manual grinding at room temperature. | mdpi.com |

| Variously Fluorinated Benzaldehydes | Chiral Benzylamines | 15 minutes | Good to Excellent | Product often requires no further purification. | mdpi.com |

| ortho-Fluorobenzaldehyde | para-Fluoroaniline | 2 hours (Classical) | Not specified | Classical method in n-hexane with MgSO4 for comparison. | mdpi.com |

Chemical Reactivity and Derivatization of 3 Fluoro 2 Trifluoromethyl Benzylamine

Amination and Amide Bond Formation Reactions

The primary amine functionality of 3-fluoro-2-(trifluoromethyl)benzylamine readily participates in amination and amide bond formation reactions. These reactions are fundamental in medicinal chemistry for linking molecular fragments and introducing the benzylamino moiety into larger structures. Amide synthesis typically involves the reaction of the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides.

Standard peptide coupling reagents, including carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), can be employed to facilitate the condensation between this compound and carboxylic acids. The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine to form a stable amide bond.

While specific studies detailing the amide coupling reactions of this compound are not prevalent, the reactivity is analogous to other benzylamines. For instance, general methods for synthesizing N-trifluoromethyl amides often involve the reaction of an amine with an activated carboxylic acid derivative. nih.govescholarship.orgnih.gov The reaction conditions are typically mild, proceeding at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid byproduct.

Table 1: General Conditions for Amide Bond Formation

| Acylating Agent | Coupling Reagent/Base | Solvent | Temperature |

|---|---|---|---|

| Carboxylic Acid | EDC/HOBt, TEA | DMF/DCM | Room Temperature |

| Acyl Chloride | Triethylamine (TEA) | DCM | 0 °C to Room Temp |

This table represents typical conditions for amide formation with primary amines and is applicable to this compound.

Formation of Imines and Schiff Bases

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. libretexts.orgnih.gov The resulting imine contains a carbon-nitrogen double bond (C=N).

The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or a dehydrating agent. The reaction is generally carried out in solvents like ethanol (B145695) or methanol (B129727). nih.govnih.gov

A study on the synthesis of new Schiff bases derived from the isomeric 3-fluoro-5-(trifluoromethyl)benzylamine provides a direct analogy for the reactivity of this compound. researchgate.net In this study, the amine was reacted with a variety of substituted aromatic aldehydes in methanol under reflux conditions to yield the corresponding Schiff bases in good yields. researchgate.net This demonstrates the utility of fluorinated benzylamines in creating a library of imine derivatives.

Table 2: Synthesis of Schiff Bases from 3-Fluoro-5-(trifluoromethyl)benzylamine and Various Aldehydes

| Aldehyde Reactant | Solvent | Reaction Condition | Product Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Methanol | Reflux | 75.60 |

| 2-Chlorobenzaldehyde | Methanol | Reflux | 71.23 |

| 2-Bromobenzaldehyde | Methanol | Reflux | 74.59 |

| 4-Hydroxybenzaldehyde | Methanol | Reflux | 80.99 |

| 4-Methoxybenzaldehyde | Methanol | Reflux | 67.21 |

(Data sourced from a study on the isomer 3-fluoro-5-(trifluoromethyl)benzylamine, illustrating the expected reactivity) researchgate.net

These fluorinated Schiff bases are of significant interest due to their applications as ligands in coordination chemistry and as intermediates for the synthesis of other nitrogen-containing compounds. mdpi.combepls.com

Nucleophilic Aromatic Substitution Reactions of Derived Compounds

The benzene (B151609) ring of this compound itself is not highly activated for nucleophilic aromatic substitution (SNAr) because it lacks a strong electron-withdrawing group in the ortho or para position relative to a leaving group. However, once the benzylamine (B48309) is derivatized, particularly with functionalities that further withdraw electron density from the ring, SNAr reactions can become feasible.

The presence of both a fluorine atom and a trifluoromethyl group significantly lowers the electron density of the aromatic ring. If a derivative were synthesized that placed an additional powerful electron-withdrawing group (such as a nitro group) onto the ring, the fluorine atom could potentially act as a leaving group in an SNAr reaction. In such activated systems, nucleophiles like alkoxides, thiolates, or amines can displace the fluoride (B91410) ion. beilstein-journals.orgrsc.org

Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that a fluorine atom on a highly electron-deficient ring is susceptible to substitution by various nucleophiles. beilstein-journals.org For a derivative of this compound, the rate and feasibility of an SNAr reaction would depend on:

The nature and position of other substituents on the ring.

The strength of the attacking nucleophile.

The reaction conditions (solvent, temperature).

For example, a hypothetical derivative, N-(3-fluoro-4-nitro-2-(trifluoromethyl)benzyl)acetamide, would be highly activated towards SNAr at the C-3 position (where fluorine is attached) due to the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.

Further Functionalization and Transformations of the Benzylamino Moiety

Beyond amide and imine formation, the benzylamino moiety of this compound and its derivatives can undergo further transformations.

N-Alkylation: The primary amine can be alkylated using alkyl halides to form secondary or tertiary amines. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides another route to N-alkylated products.

Reaction with Phosphites: The three-component reaction between benzylamines, diethyl phosphite, and triethyl orthoformate can lead to the formation of N-substituted aminomethylenebisphosphonic acids or aminophosphonates, depending on the reaction conditions. mdpi.com This highlights the complex reactivity of the benzylamine group with electrophilic reagents.

Hydrolysis of the Trifluoromethyl Group: Under harsh acidic conditions, such as with fuming sulfuric acid and boric acid, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. nih.gov This transformation offers a pathway to synthesize fluorinated amino-benzoic acid derivatives from benzylamine precursors, fundamentally altering the functionality of the molecule.

These reactions underscore the versatility of this compound as a starting material, allowing for diverse modifications at both the nitrogen atom and the trifluoromethyl group to access a wide range of complex, fluorinated molecules.

Applications of 3 Fluoro 2 Trifluoromethyl Benzylamine As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

The strategic placement of fluorine and trifluoromethyl groups on the benzylamine (B48309) framework makes 3-Fluoro-2-(trifluoromethyl)benzylamine a valuable precursor for a variety of complex molecular architectures. Its primary amine functionality serves as a versatile handle for the introduction of this fluorinated motif into larger, more intricate structures.

Heterocyclic Compound Synthesis, including Nitrogen Heterocycles and Pyrimidine (B1678525) Derivatives

While the direct use of this compound in the synthesis of a broad range of nitrogen heterocycles is an area of ongoing research, its potential is highlighted by the general reactivity of benzylamines in forming such structures. For instance, benzylamines are known to participate in condensation reactions with various carbonyl compounds to yield imidazo-fused N-heterocycles. This reactivity suggests the applicability of this compound in creating novel fluorinated heterocyclic systems.

In the context of pyrimidine synthesis, fluorinated building blocks are instrumental. The amine group of this compound can act as a nucleophile in reactions with dicarbonyl compounds or their equivalents, a common strategy for constructing the pyrimidine ring. This approach allows for the incorporation of the 3-fluoro-2-(trifluoromethyl)phenyl moiety into the final pyrimidine structure, thereby influencing its physicochemical and biological properties.

Derivatization to Diamine Building Blocks

A key application of fluorinated benzylamines is their conversion into diamine building blocks, which are crucial intermediates for the synthesis of biologically active compounds and materials. A well-established two-step process can be extrapolated for the derivatization of this compound. This synthetic route typically involves a nucleophilic aromatic substitution reaction between the benzylamine and a suitable fluoro-nitroaromatic compound, followed by the reduction of the nitro group to an amine.

For example, a similar compound, 3,5-bis(trifluoromethyl)benzylamine, has been successfully converted to a monosubstituted benzene-1,2-diamine. In this process, the benzylamine is first reacted with 1-fluoro-2-nitrobenzene (B31998) to yield an N-substituted nitroaniline, which is then subjected to catalytic hydrogenation to afford the desired diamine. This methodology provides a clear pathway for the derivatization of this compound into valuable diamine building blocks.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Reaction Type |

|---|---|---|---|---|

| 3,5-bis(trifluoromethyl)benzylamine | 1-fluoro-2-nitrobenzene | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Nucleophilic Aromatic Substitution followed by Catalytic Hydrogenation |

Precursor for Sulfonamide Derivatives

The primary amine group of this compound makes it a suitable precursor for the synthesis of sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry. The general synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. Therefore, this compound can be readily reacted with various sulfonyl chlorides to produce a library of novel fluorinated sulfonamides. The incorporation of the 3-fluoro-2-(trifluoromethyl)phenyl group can significantly impact the biological activity of the resulting sulfonamide.

Intermediate for Carboxamides

Similarly to sulfonamides, carboxamides are another class of compounds for which this compound serves as a valuable intermediate. The synthesis of carboxamides can be achieved by reacting the primary amine with a carboxylic acid, acyl chloride, or ester. This reaction allows for the straightforward incorporation of the 3-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds, making it a useful strategy in drug discovery and materials science.

Contribution to Fluorinated Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Properties such as metabolic stability, lipophilicity, and binding affinity can be fine-tuned by the strategic placement of fluorine. The this compound molecule, with its distinct fluorine and trifluoromethyl substituents, is a prime example of a building block designed for this purpose.

Design of Fluorinated Scaffolds for Diverse Research Applications

The unique substitution pattern of this compound makes it an attractive building block for the design of novel fluorinated scaffolds. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring offers a powerful combination for modulating molecular properties. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, while the fluorine atom can influence electronic properties and participate in hydrogen bonding interactions.

This combination of features makes this compound a valuable tool for medicinal chemists in the development of new therapeutic agents. By incorporating this building block into drug candidates, researchers can systematically explore the effects of these fluorinated substituents on biological activity. Furthermore, the reactivity of the benzylamine functionality allows for its integration into a wide variety of molecular frameworks, enabling the creation of diverse libraries of fluorinated compounds for high-throughput screening and lead optimization.

| Fluorine-Containing Group | Key Properties Influenced | Impact on Molecular Design |

|---|---|---|

| Fluorine (F) | Electronegativity, hydrogen bonding potential, metabolic stability | Modulation of electronic properties, enhancement of binding interactions, blocking of metabolic pathways |

| Trifluoromethyl (CF3) | Lipophilicity, metabolic stability, steric bulk | Increased membrane permeability, enhanced in vivo half-life, improved binding affinity through hydrophobic interactions |

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

For 3-Fluoro-2-(trifluoromethyl)benzylamine (C₈H₇F₄N), the nominal molecular weight is 193.14 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 193. This peak confirms the molecular weight of the compound.

Subsequent fragmentation would likely proceed through characteristic pathways for benzylamines. A common fragmentation mechanism for benzylamines involves the cleavage of the C-C bond adjacent to the amino group (benzylic cleavage), which would result in the loss of the amino group. Another prominent fragmentation pathway is the loss of a hydrogen atom from the molecular ion.

Based on the fragmentation patterns of similar compounds, such as 2-(Trifluoromethyl)benzylamine (B1294370), characteristic fragments for this compound would be anticipated. The fragmentation of 2-(Trifluoromethyl)benzylamine shows significant peaks that can be used to predict the behavior of its fluoro-substituted analogue. A plausible fragmentation pathway for this compound is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | Proposed Fragmentation Pathway |

| [M-H]⁺ | C₈H₆F₄N⁺ | Loss of a hydrogen atom from the molecular ion |

| [M-NH₂]⁺ | C₈H₆F₄⁺ | Cleavage of the C-N bond |

| [M-CF₃]⁺ | C₇H₇FN⁺ | Loss of the trifluoromethyl group |

| [C₇H₄F]⁺ | C₇H₄F⁺ | Further fragmentation of the aromatic ring |

This data is predictive and based on the analysis of structurally similar compounds in the absence of direct experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature review, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

However, insights into the potential solid-state structure can be gleaned from the crystallographic analysis of analogous molecules. For instance, the crystal structure of 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide reveals details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that are likely to be present in crystalline this compound. In the absence of direct experimental data, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.315 |

Note: The data in this table is purely hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis. It is not based on experimental results for this compound.

Computational and Theoretical Studies of 3 Fluoro 2 Trifluoromethyl Benzylamine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 3-fluoro-2-(trifluoromethyl)benzylamine, DFT calculations can elucidate a range of fundamental properties.

DFT calculations are instrumental in determining the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. The presence of the fluorine and trifluoromethyl groups on the benzyl (B1604629) ring introduces significant electronic and steric effects that influence the molecule's conformation.

Structural analyses of related compounds, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, reveal that the dihedral angles between substituted benzene (B151609) rings can vary significantly, indicating conformational flexibility. researchgate.netnih.gov For this compound, the orientation of the aminomethyl group relative to the substituted ring is of particular interest. The electronic structure is characterized by the interplay of the electron-withdrawing nature of the fluorine and trifluoromethyl groups and the electron-donating potential of the amine group. This substitution pattern creates a complex electronic environment on the aromatic ring.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-CF3 Bond Length | ~1.50 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N Bond Length | ~1.47 Å |

| Dihedral Angle (F-C-C-CF3) | ~0 - 5° |

Note: The values in this table are representative and based on typical DFT calculations for similar fluorinated aromatic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comsapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the aromatic ring, reflecting the nitrogen lone pair and the π-system. The electron-withdrawing substituents (F and CF3) will likely lower the energy of the HOMO compared to unsubstituted benzylamine (B48309). The LUMO is anticipated to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing groups, which stabilize this orbital. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are estimations based on DFT calculations of analogous aromatic amines and fluorinated compounds.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. scispace.comchemrxiv.orgwolframcloud.com The MEP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor).

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound molecules and their potential for self-assembly and intermolecular interactions. frontiersin.orgnih.gov The presence of the amine group allows for the formation of hydrogen bonds, which can play a significant role in the aggregation and crystal packing of the molecule.

MD simulations can model the interactions between multiple molecules of this compound in various environments. These simulations can reveal preferred orientations and interaction motifs. For instance, N-H···N and N-H···F hydrogen bonds are likely to be important intermolecular interactions. rsc.org Additionally, π-π stacking interactions between the aromatic rings could contribute to the stability of aggregates. The fluorinated substituents can also lead to specific fluorine-fluorine or fluorine-hydrogen interactions that influence the supramolecular architecture. researchgate.netnih.gov

Mechanistic Investigations of Reaction Pathways

Theoretical calculations can be employed to investigate the mechanisms of reactions involving this compound. For example, DFT can be used to model the transition states and reaction intermediates of synthetic pathways leading to this compound or its derivatives. nih.gov

One area of interest is the nucleophilic substitution reactions at the benzylic position or on the aromatic ring. Computational studies can help to predict the regioselectivity and stereoselectivity of such reactions. Furthermore, the mechanism of amide bond formation, a common reaction for primary amines, can be elucidated by calculating the energy profiles of the reaction pathways. acs.org Understanding these reaction mechanisms at a molecular level is crucial for optimizing synthetic procedures and designing novel derivatives.

Prediction of Spectroscopic Parameters (e.g., Raman)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman). researchgate.net By calculating the vibrational modes of this compound, a theoretical Raman spectrum can be generated. This predicted spectrum can then be compared with experimental data to aid in the assignment of vibrational bands.

The calculations would predict characteristic vibrational frequencies for the C-F, C-N, and C-H stretching modes, as well as the vibrational modes of the trifluoromethyl group and the aromatic ring. Discrepancies between the calculated and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies. Such studies provide a detailed understanding of the vibrational properties of the molecule and can be used to identify the compound in a mixture or to monitor its reactions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Fluorinated Benzylamines

The synthesis of specifically substituted fluorinated benzylamines like 3-fluoro-2-(trifluoromethyl)benzylamine often relies on multi-step sequences. Future research will likely focus on developing more efficient, atom-economical, and sustainable methods. A significant area of development is the late-stage functionalization of simpler precursors.

Key emerging strategies include:

Direct C-H Aminomethylation: Instead of building the molecule from a pre-functionalized benzene (B151609) ring, future methods could involve the direct introduction of the aminomethyl (-CH₂NH₂) group onto a 1-fluoro-2-(trifluoromethyl)benzene backbone. This would require the development of novel catalysts that can selectively activate a specific C-H bond on the fluorinated ring.

Advanced Fluorination Techniques: For related analogs, direct C-H fluorination using modern electrophilic or nucleophilic fluorinating agents is a rapidly advancing field. beilstein-journals.orgd-nb.infoorganic-chemistry.org Methods like photoredox catalysis could enable the direct fluorination of a 2-(trifluoromethyl)benzylamine (B1294370) precursor, potentially offering new routes to isomers and related structures. nih.gov

Catalytic C-H Functionalization: Transition-metal catalyzed C-H functionalization represents a powerful tool for creating C-C or C-N bonds. rsc.org Research into directing group strategies, where a functional group guides a catalyst to a specific C-H bond, could streamline the synthesis of complex benzylamine (B48309) derivatives. The fluorine atom itself can act as a directing group in some catalytic systems, enhancing the reactivity of ortho C-H bonds. researchgate.netacs.org

Exploration of New Derivatization Reactions and Functionalization Strategies

Beyond the synthesis of the parent molecule, its derivatization and functionalization are crucial for exploring its potential applications. Future research will focus on selectively modifying different parts of the this compound molecule.

Table 1: Potential Sites for Functionalization on this compound

| Molecular Site | Potential Reaction Types | Research Focus |

| Amine Group | Acylation, Alkylation, Reductive Amination, Sulfonylation | Creating amides, secondary/tertiary amines, and sulfonamides to modulate biological activity and physicochemical properties. |

| Aromatic C-H Bonds | Directed C-H Activation, Electrophilic Aromatic Substitution | Introducing new substituents on the benzene ring to systematically probe structure-activity relationships. |

| Benzylic C-H Bonds | Radical Fluorination, Oxidation, C-H Insertion | Introducing fluorine or other groups at the benzylic position to alter conformation and metabolic stability. beilstein-journals.org |

| Trifluoromethyl Group | Selective C-F Bond Functionalization | Converting a C-F bond to a C-C, C-N, or C-O bond to access difluoro- or monofluoro- analogs with distinct electronic properties. rsc.orgrsc.orgccspublishing.org.cn |

A particularly exciting frontier is the selective functionalization of the C-F bonds within the trifluoromethyl group. tcichemicals.com While historically considered inert, recent advances have shown that one or two fluorine atoms can be selectively replaced under specific conditions, often involving radical intermediates or transition-metal catalysis. ccspublishing.org.cnresearchgate.net This strategy could transform the trifluoromethyl group of this compound into a difluoromethyl or monofluoromethyl group, which can have profoundly different effects on bioactivity and molecular properties.

Furthermore, derivatization of the primary amine group remains a cornerstone for creating libraries of new compounds for screening in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. mdpi.com For a molecule like this compound, these computational approaches can accelerate progress in several key areas.

De Novo Design: Generative AI models can design novel molecules with desired properties by learning from vast databases of existing chemical structures and their activities. nih.govtue.nl Starting with the this compound scaffold, AI algorithms could suggest new derivatives predicted to have enhanced biological activity, better metabolic stability, or specific material properties. nih.gov

Synthesis Route Optimization: ML algorithms can predict the outcomes of chemical reactions and help devise the most efficient synthetic pathways. technologynetworks.com By analyzing reaction data, these tools can suggest optimal catalysts, solvents, and reaction conditions, saving significant time and resources in the laboratory. acs.orgresearchgate.net For complex targets like highly substituted benzylamines, AI-driven synthesis planning can identify non-obvious routes that a human chemist might overlook.

Property Prediction: AI models can accurately predict various molecular properties, including toxicity, solubility, and binding affinity to biological targets, before a compound is ever synthesized. This allows researchers to prioritize the most promising derivatives for synthesis and testing, making the discovery process more efficient.

Advanced Applications in Interdisciplinary Chemical Research

The unique combination of a fluorine atom and a trifluoromethyl group imparts specific properties—such as increased lipophilicity, metabolic stability, and altered acidity/basicity—that make this compound and its derivatives attractive for various interdisciplinary applications. mdpi.com

Medicinal Chemistry and Chemical Biology: The trifluoromethyl group is a well-established pharmacophore in drug discovery, known for improving metabolic stability and receptor binding affinity. nih.gov Derivatives of this compound could be investigated as core structures for new therapeutic agents. Furthermore, the fluorine atom can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, allowing researchers to probe the binding of these molecules to biological targets like proteins and enzymes in a non-invasive manner. nih.gov

Materials Science: Fluorinated compounds are integral to the development of advanced materials, including polymers, liquid crystals, and organic electronics. man.ac.uknumberanalytics.com The high thermal and chemical stability conferred by C-F bonds is a key advantage. Derivatives of this compound could be explored as monomers for specialty polymers or as components in organic light-emitting diodes (OLEDs), where the electronic properties of the fluorinated aromatic ring could be beneficial.

Agrochemicals: The development of new pesticides and herbicides often incorporates fluorinated moieties to enhance potency and environmental persistence. The structural features of this compound make it a candidate for derivatization and screening in the search for new crop protection agents.

As synthetic and analytical techniques become more sophisticated, the exploration of this and related fluorinated building blocks will undoubtedly lead to novel discoveries at the interface of chemistry, biology, and materials science.

Q & A

Q. Key Data :

| Precursor | CAS RN | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzyl bromide | 213203-65-7 | ~65 | >95 |

Advanced: How does the trifluoromethyl group influence binding interactions in enzyme inhibition studies?

Answer:

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety that enhances binding affinity to hydrophobic enzyme pockets. Computational docking studies (e.g., with fungal leucyl-tRNA synthetase) show:

- Hydrophobic interactions : The -CF₃ group occupies nonpolar regions of active sites, reducing off-target binding .

- Electrostatic effects : Fluorine atoms participate in weak hydrogen bonding with backbone amides, stabilizing ligand-receptor complexes.

Experimental validation : Competitive inhibition assays (IC₅₀ values in µM range) and X-ray crystallography of co-crystals are recommended for mechanistic confirmation .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- ¹H/¹⁹F NMR :

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 193.14 (M⁺) with fragmentation patterns confirming the benzylamine backbone .

- FT-IR : N-H stretches at ~3350 cm⁻¹ and C-F vibrations at 1150–1250 cm⁻¹ .

Advanced: How can conflicting solubility data in polar solvents be resolved experimentally?

Answer:

Discrepancies in solubility (e.g., DMSO vs. water) arise from the compound’s amphiphilic nature. A systematic approach includes:

Phase-solubility diagrams : Measure solubility in binary solvent systems (e.g., DMSO/water) at 25°C.

Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to identify optimal solvents .

Co-solvency : Use ethanol (20–30% v/v) to enhance aqueous solubility without precipitation .

Q. Reported Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <1 |

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light .

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (UN Hazard Class 8: Corrosive) .

- Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic fluorine gases .

Q. Hazard Codes :

| Hazard | Code |

|---|---|

| Corrosive | GHS05 |

| Acute Toxicity | GHS06 |

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

Common byproducts include halogenated impurities (e.g., residual benzyl bromide). Mitigation strategies:

- Temperature control : Maintain reactions at 0–5°C to suppress side reactions .

- Catalytic scavengers : Add polymer-supported scavengers (e.g., trisamine resins) to trap excess halides .

- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and purity ≥98% .

Basic: How is purity validated for research-grade material?

Answer:

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (e.g., C: 49.7%, F: 39.3%) .

- Melting Point : Confirm consistency with literature values (e.g., 25–27°C for bromide precursor) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- SwissADME : Estimates logP (2.1), high gastrointestinal absorption, and blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers for membrane permeability studies.

- CYP450 Inhibition : Use Schrödinger’s QikProp to predict cytochrome P450 interactions, reducing toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。